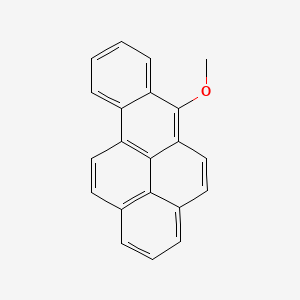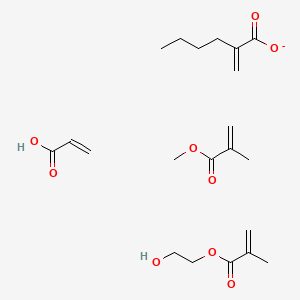
2-Hydroxyethyl 2-methylprop-2-enoate;2-methylidenehexanoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate; prop-2-enoic acid is a complex compound with a molecular formula of C21H33O9 and a molecular weight of 429.48100 . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate; prop-2-enoic acid involves several steps. One common method is the reaction of methacrylic acid with ethylene oxide, which results in the formation of hydroxyethyl methacrylate . Another method involves the esterification of methacrylic acid with a large excess of ethylene glycol . Industrial production methods typically involve these reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate; prop-2-enoic acid has a wide range of scientific research applications:
Biology: The compound is used in the synthesis of biomaterials, such as hydrogels, which have applications in tissue engineering and drug delivery systems.
Medicine: It is used in the development of medical devices and implants due to its biocompatibility and ability to form stable polymers.
Mécanisme D'action
The mechanism of action of 2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate; prop-2-enoic acid involves its ability to undergo polymerization reactions. The compound can form cross-linked networks through free radical polymerization, which is initiated by heat, light, or chemical initiators. These polymerization reactions result in the formation of stable and durable materials with various applications.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate; prop-2-enoic acid include:
2-Hydroxyethyl methacrylate: Known for its use in contact lenses and dental materials.
Methyl methacrylate: Widely used in the production of acrylic plastics and resins.
Isobutyl methacrylate: Used in the manufacture of coatings, adhesives, and sealants.
The uniqueness of 2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate; prop-2-enoic acid lies in its ability to form complex polymers with specific properties, making it suitable for a wide range of applications in various fields.
Propriétés
Numéro CAS |
26351-99-5 |
|---|---|
Formule moléculaire |
C21H33O9- |
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
2-hydroxyethyl 2-methylprop-2-enoate;2-methylidenehexanoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C7H12O2.C6H10O3.C5H8O2.C3H4O2/c1-3-4-5-6(2)7(8)9;1-5(2)6(8)9-4-3-7;1-4(2)5(6)7-3;1-2-3(4)5/h2-5H2,1H3,(H,8,9);7H,1,3-4H2,2H3;1H2,2-3H3;2H,1H2,(H,4,5)/p-1 |
Clé InChI |
URKIGGWZOZWONJ-UHFFFAOYSA-M |
SMILES canonique |
CCCCC(=C)C(=O)[O-].CC(=C)C(=O)OC.CC(=C)C(=O)OCCO.C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


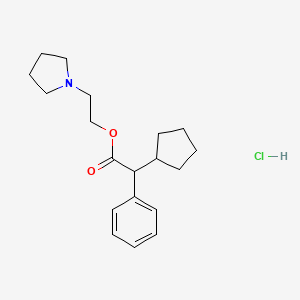

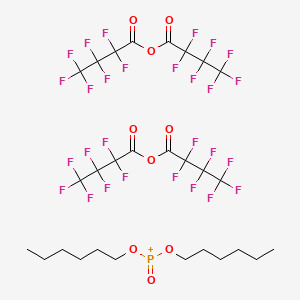
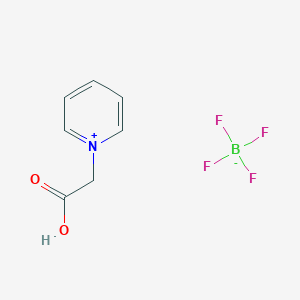
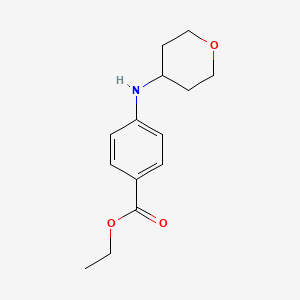
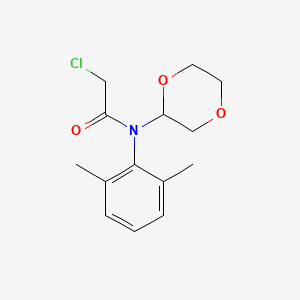

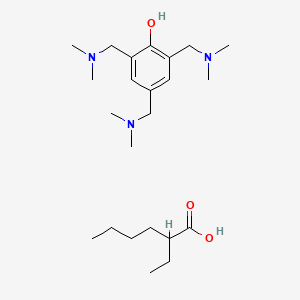
![3-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13757718.png)
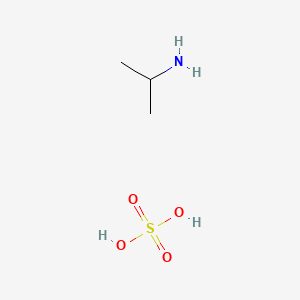
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B13757724.png)
![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide](/img/structure/B13757726.png)
![barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B13757728.png)
